molecular formula C13H11NOS B2805644 Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- CAS No. 149065-77-0

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)-

Cat. No.: B2805644
CAS No.: 149065-77-0
M. Wt: 229.3
InChI Key: BZXDHTYWKPOWQO-LLVKDONJSA-N
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Description

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- is a heterocyclic compound with the molecular formula C13H11NOS and a molecular weight of 229.3 g/mol. This compound features an oxazole ring fused with a phenyl group and a thienyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with phenacyl bromide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thienyl rings.

Scientific Research Applications

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The phenyl and thienyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure with only the oxazole ring.

    Thiazole: Similar to oxazole but with a sulfur atom in place of the oxygen atom.

    Benzoxazole: Contains a fused benzene and oxazole ring.

Uniqueness

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- is unique due to its combination of the oxazole ring with both phenyl and thienyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4S)-4-phenyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-2-5-10(6-3-1)11-9-15-13(14-11)12-7-4-8-16-12/h1-8,11H,9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDHTYWKPOWQO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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